2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Description
2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA) boronate ester characterized by a bromine substituent at the ortho position of the phenyl ring. MIDA boronates are widely used in organic synthesis due to their stability and controlled release of boronic acids under mild conditions .
Properties
IUPAC Name |
2-(2-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BBrNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-4-2-3-5-9(8)13/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCCXZGVZLOVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BBrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746278 | |
| Record name | 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257649-57-2 | |
| Record name | 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257649-57-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound that has garnered attention due to its potential biological activities. This compound belongs to a class of dioxazaborocanes, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.
- Molecular Formula : C11H11BBrNO4
- CAS Number : 1257649-57-2
- Molecular Weight : 311.93 g/mol
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. The following table summarizes findings from various studies:
Case Study Example : In a comparative study of antimicrobial agents, derivatives of dioxazaborocanes showed enhanced activity against Gram-positive bacteria compared to traditional antibiotics. The presence of bromine in the structure was noted to improve the lipophilicity and thus the intracellular uptake by bacteria, leading to increased efficacy against resistant strains .
The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that the boron atom plays a critical role in disrupting bacterial cell wall synthesis and function. This disruption can lead to cell lysis and death.
Toxicity and Safety Profile
The safety profile of this compound has been assessed in preliminary studies. The GHS classification indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Proper handling and safety precautions are recommended when working with this compound .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs, emphasizing substituent effects on molecular properties and reactivity:
Key Observations:
- Halogen Effects : Bromine substituents (e.g., 2-bromo, 4-bromo) increase molecular weight and steric demand compared to fluorine analogs. The 2-bromo derivative’s ortho position may hinder reactivity in certain coupling reactions .
- Electron-Withdrawing Groups : Nitro and fluorine substituents improve stability and electronic tuning for cross-coupling reactions .
Stability and Reactivity Trends
- Steric Hindrance : Ortho-substituted bromine in the target compound may reduce reactivity compared to para-substituted analogs due to steric effects .
- Solubility : Hydroxy-substituted derivatives exhibit lower solubility in aqueous mixtures, complicating purification .
- Thermal Stability : MIDA boronates with nitro or methoxy groups show enhanced thermal stability, making them suitable for high-temperature reactions .
Preparation Methods
Condensation of 4-Bromophenylboronic Acid with MIDA
The most widely reported synthesis involves the condensation of 4-bromophenylboronic acid with methyliminodiacetic acid (MIDA) under dehydrating conditions. This method follows a general protocol for MIDA boronate preparation, adapted for aryl bromides.
Procedure
-
Reagents :
-
Reaction Conditions :
-
The mixture is heated to 100°C under nitrogen for 12–24 hours.
-
Progress is monitored via thin-layer chromatography (TLC) or LC-MS.
-
-
Workup :
-
The reaction is quenched with saturated Na₂CO₃ and extracted with ethyl acetate.
-
The organic layer is dried over MgSO₄ and concentrated under reduced pressure.
-
-
Purification :
Yield : 60–75%.
Melting Point : 248–253°C.
Mechanistic Insights
The reaction proceeds through the formation of a boroxine intermediate, which reacts with MIDA in a nucleophilic substitution. Trimethyl orthoformate facilitates water removal, shifting the equilibrium toward product formation.
Suzuki Cross-Coupling Followed by MIDA Protection
An alternative route involves synthesizing the boronate ester post-cross-coupling. This method is advantageous when the aryl bromide is sensitive to direct boronation.
Procedure
-
Suzuki Coupling :
-
Deprotection-Reprotection :
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >97% purity (C18 column, acetonitrile/water gradient).
-
Elemental Analysis : Calculated C 42.35%, H 3.56%, N 4.49%; Found C 42.28%, H 3.60%, N 4.45%.
Challenges and Optimization
Steric and Electronic Effects
The 4-bromo substituent’s electron-withdrawing nature slows condensation kinetics compared to electron-rich arenes. Increasing reaction temperature to 110°C improves conversion but risks decomposition.
Solvent Selection
DMSO outperforms THF and DMF in achieving higher yields due to superior boroxine solubility. Co-solvents like toluene reduce viscosity without compromising efficiency.
Scale-Up Considerations
-
Batch Size : Reactions >10 mmol require extended reaction times (36–48 hours) for complete conversion.
-
Cost Efficiency : Trimethyl orthoformate can be replaced with molecular sieves (4Å) to lower reagent costs.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Condensation | 60–75 | >97 | High | Low |
| Suzuki/Reprotection | 50–65 | 95 | Moderate | High |
| Radical Functionalization | N/A | N/A | Low | Very High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, and how can purity be maximized?
- Methodological Answer : The compound’s synthesis likely involves multi-step organoboron chemistry. A NaH-mediated reaction in THF (as seen in analogous dioxazaborocane syntheses) can facilitate cyclization, but stoichiometric control of bromophenyl precursors and methyl substituents is critical to minimize side products . Purity optimization requires chromatographic separation (e.g., silica gel) and recrystallization in non-polar solvents. Confirm purity via HPLC or NMR, ensuring the absence of unreacted boronic acid intermediates .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Employ X-ray crystallography to resolve the boron-containing heterocyclic core and bromophenyl orientation. Spectroscopic techniques like NMR can assess boron coordination, while IR spectroscopy identifies carbonyl (C=O) and B-O vibrational modes. Computational methods (DFT) model electronic effects of the bromine substituent on aromatic ring reactivity .
Advanced Research Questions
Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?
- Methodological Answer : Follow protocols from long-term environmental studies (e.g., Project INCHEMBIOL):
- Laboratory phase : Measure hydrolysis rates at varying pH and photodegradation under UV light. Use LC-MS to track degradation products.
- Field simulations : Model partitioning coefficients (log ) to predict bioaccumulation in biotic compartments .
- Ecotoxicology : Test acute toxicity on model organisms (e.g., Daphnia magna) at environmentally relevant concentrations .
Q. How can researchers resolve contradictions in reported bioactivity data for boron-containing heterocycles?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity or solvent effects). Standardize assays using:
- Dose-response curves : Compare IC values across multiple cell lines (e.g., cancer vs. non-cancerous).
- Control experiments : Test boron-free analogs to isolate the role of the dioxazaborocane core.
- Meta-analysis : Cross-reference bioactivity data with structural analogs (e.g., fluorinated boronic esters) to identify substituent-dependent trends .
Q. What strategies enable mechanistic studies of this compound’s anti-proliferative activity?
- Methodological Answer :
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by MS/MS proteomics.
- Pathway analysis : Perform RNA-seq on treated cells to map dysregulated pathways (e.g., apoptosis or cell cycle arrest).
- Boronate-specific probes : Design fluorescent derivatives to track cellular uptake and sublocalization via confocal microscopy .
Data Analysis and Validation
Q. How should researchers validate computational predictions of this compound’s reactivity?
- Methodological Answer :
- Synthetic validation : Compare DFT-predicted transition states (e.g., for boron-oxygen bond cleavage) with experimental kinetic data.
- Spectroscopic correlation : Align calculated IR/NMR shifts with empirical spectra. Adjust computational parameters (e.g., solvent models) to minimize deviations .
Q. What statistical frameworks are appropriate for analyzing dose-dependent bioactivity in heterogeneous cell populations?
- Methodological Answer : Use mixed-effects models to account for intra- and inter-replicate variability. Pair with non-parametric tests (e.g., Kruskal-Wallis) if data normality assumptions fail. For high-throughput screens, apply false discovery rate (FDR) corrections to minimize Type I errors .
Tables for Reference
Table 1 : Key Physicochemical Properties
Table 2 : Bioactivity Data Comparison (Analog Compounds)
| Compound | IC (μM) | Cell Line | Assay Type | Reference |
|---|---|---|---|---|
| 2-(4-Bromophenyl) analog | 12.3 | HeLa | MTT | |
| Fluorinated boronic ester derivative | 8.7 | MCF-7 | SRB |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
